

# Spectral Data of Pilosine: A Technical Guide

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## Compound of Interest

Compound Name: *Pilosine*

Cat. No.: *B192110*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **Pilosine**, a naturally occurring imidazole alkaloid. The information presented herein is intended to support research, drug development, and quality control activities involving this compound. This document summarizes key spectroscopic data (NMR, IR, MS), details the experimental protocols used to obtain this data, and visualizes the proposed mechanism of action.

## Spectroscopic Data

The following tables summarize the available quantitative spectral data for **Pilosine**.

### Infrared (IR) Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum of crystalline **Pilosine** exhibits characteristic absorption bands corresponding to its molecular structure. The data presented below is sourced from a comparative vibrational spectroscopy study.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400	O-H stretching (hydroxyl group)
~3100-3000	C-H stretching (aromatic and imidazole rings)
~2900	C-H stretching (aliphatic)
~1770	C=O stretching (lactone)
~1600, ~1490, ~1450	C=C stretching (aromatic ring)
~1550	C=N stretching (imidazole ring)
~1250	C-O stretching (lactone)
~1070	C-O stretching (hydroxyl group)
~750, ~700	C-H bending (out-of-plane, monosubstituted benzene)

## Mass Spectrometry (MS)

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been used to characterize **Pilosine**. The protonated molecule  $[M+H]^+$  is observed, and its fragmentation provides structural information.

Ion	m/z
$[M+H]^+$	287.1
Fragment 1	269.1 ( $[M+H - H_2O]^+$ )
Fragment 2	95.1

Note: Due to the limited availability of public data, a comprehensive fragmentation table is not available at this time.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Pilosine** are not readily available in publicly accessible literature. While studies on the phytochemistry of *Pilocarpus microphyllus* indicate

the use of NMR for the characterization of its alkaloids, specific chemical shift and coupling constant data for **Pilosine** have not been published in a comprehensive format.

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the presented spectral data.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **Pilosine** was obtained from a crystalline sample.

- **Sample Preparation:** **Pilosine** crystals were finely ground and mixed with potassium bromide (KBr) to form a pellet.
- **Instrumentation:** A Fourier-transform infrared spectrometer was used for analysis.
- **Data Acquisition:** The spectrum was recorded in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

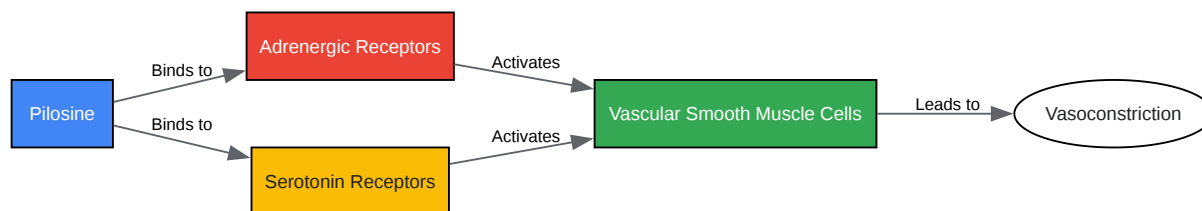
### Mass Spectrometry (MS)

The mass spectrometry data was acquired using an HPLC-ESI-MS/MS system.

- **Chromatography:** Reverse-phase high-performance liquid chromatography (HPLC) was used for the separation of alkaloids from a plant extract.
- **Ionization:** Electrospray ionization (ESI) in the positive ion mode was employed to generate protonated molecules.
- **Mass Analysis:** Tandem mass spectrometry (MS/MS) was performed to induce fragmentation of the parent ion and detect the resulting fragment ions.

## Mechanism of Action

**Pilosine** is reported to exhibit a vasoconstrictive effect through its interaction with adrenergic and serotonin receptors. The following diagram illustrates this proposed mechanism of action.

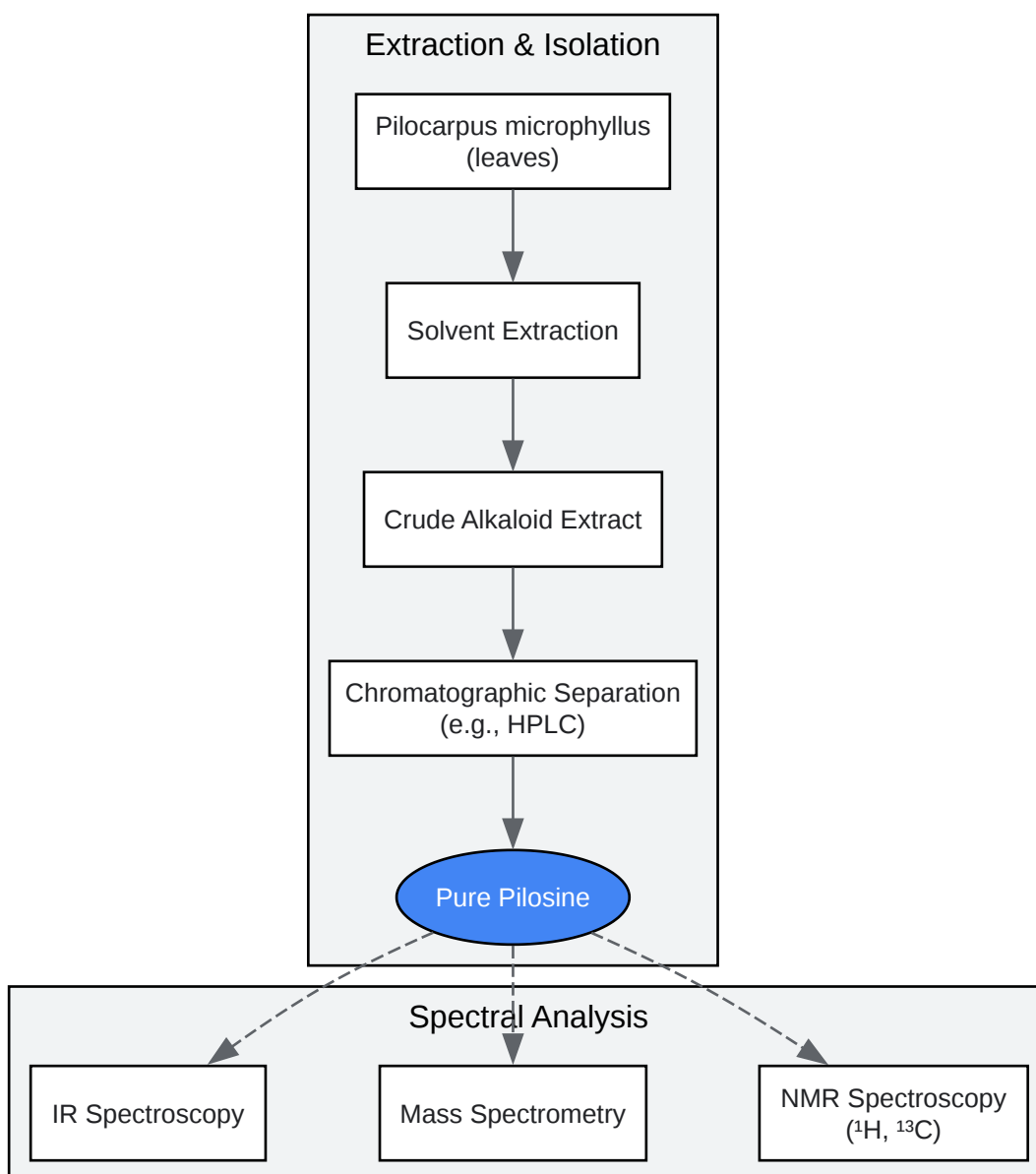


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**Pilosine's** Proposed Vasoconstrictive Mechanism.

## Experimental Workflow

The general workflow for the isolation and spectral analysis of **Pilosine** from its natural source, *Pilocarpus microphyllus*, is depicted below.



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General workflow for **Pilosine** analysis.

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